![molecular formula C12H21NO3 B1652224 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1408075-82-0](/img/structure/B1652224.png)
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
説明
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of tropane, a bicyclic organic compound that is commonly found in plants of the nightshade family. The unique structure of this compound makes it a promising candidate for the development of new drugs that target specific biological pathways.
科学的研究の応用
Catalysis and Organic Synthesis
One notable application is in the realm of catalysis and organic synthesis, where such bicyclic compounds play a crucial role. The synthesis of chiral oxazaphospholidine-borane complexes, for instance, demonstrates the utility of related bicyclic structures in enantioselective catalysis, particularly in the borane reduction of ketones (Brunel et al., 1994). This process is fundamental for producing chiral alcohols, which are valuable in pharmaceutical synthesis.
Natural Product Synthesis
The synthesis of natural products often requires complex bicyclic scaffolds similar to 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane. For example, the desymmetrization approach via ring-closing metathesis to generate 6,8-dioxabicyclo[3.2.1]octanes is a new route for synthesizing brevicomin, a family of natural products (Burke et al., 1999). These methodologies highlight the versatility of bicyclic structures in synthesizing complex molecules with potential biological activities.
Structural and Conformational Studies
Bicyclic compounds like this compound also find applications in structural and conformational studies. Research on esters derived from similar bicyclic structures has provided insights into their stereochemistry and potential interactions with biological targets. For instance, the study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid helps understand the preferred conformational states and their implications for drug design (Diez et al., 1991).
作用機序
Target of Action
The primary target of 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is the family of tropane alkaloids . Tropane alkaloids are a group of secondary metabolites produced by numerous plant species . They are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure .
Mode of Action
This compound interacts with its targets by being a key synthetic intermediate in the construction of the 8-azabicyclo[3.2.1]octane scaffold . This interaction results in the formation of the bicyclic scaffold, which is central to the structure of tropane alkaloids .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of tropane alkaloids . The compound plays a crucial role in these pathways by providing the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component of tropane alkaloids .
Result of Action
The result of the action of this compound is the production of tropane alkaloids, which display a wide array of interesting biological activities . These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
生化学分析
Biochemical Properties
8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound may interact with other proteins involved in neurotransmission and signal transduction, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication and function . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . Additionally, this compound may modulate the activity of other enzymes and receptors involved in neurotransmission and signal transduction, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation products of this compound can also have distinct biochemical and cellular effects, further complicating its temporal profile in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance neurotransmission and cognitive function by increasing acetylcholine levels . At higher doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound may inhibit the activity of enzymes involved in acetylcholine metabolism, leading to increased levels of this neurotransmitter . Additionally, this compound can affect other metabolic pathways, further highlighting its biochemical significance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For instance, this compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues . The distribution of this compound within different cellular compartments can also impact its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic function . The subcellular distribution of this compound can also influence its interactions with other biomolecules, further elucidating its biochemical role.
特性
IUPAC Name |
tert-butyl 2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




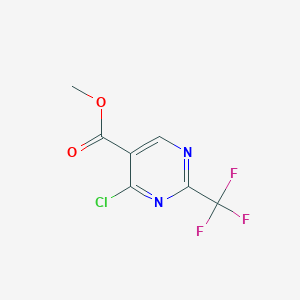
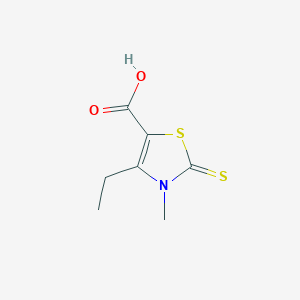
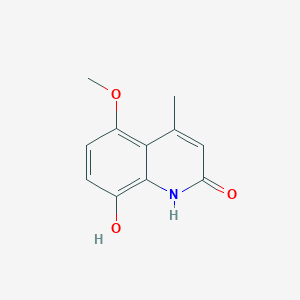

![(1R,7S)-3-[(3,4-Dimethylphenyl)methyl]-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B1652153.png)
![4-methyl-2-(2-oxopiperidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]pentanamide](/img/structure/B1652155.png)
![4-[4-(6-chloropyrimidin-4-yl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B1652156.png)
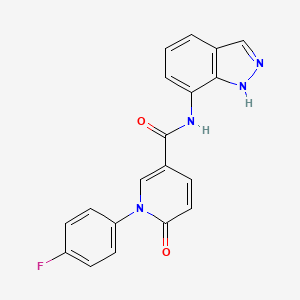
![N-(2-cyanoethyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}-N-(3,3,3-trifluoropropyl)acetamide](/img/structure/B1652158.png)
![N-[(3-Cyanophenyl)methyl]-2-ethylthiomorpholine-4-carboxamide](/img/structure/B1652159.png)
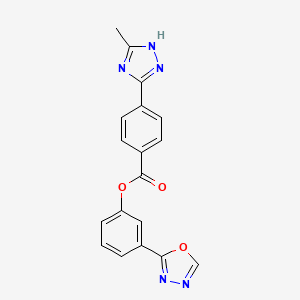
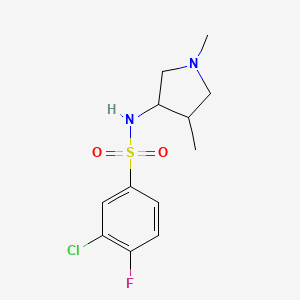
![methyl 2-{N-[(2-ethyl-1,3-thiazol-5-yl)methyl]acetamido}acetate](/img/structure/B1652164.png)